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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering low signal issues in progesterone receptor

(PR) Western blotting experiments.

Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands for the progesterone receptor on my Western blot. What are

the possible causes?

A weak or absent signal for the progesterone receptor (PR) can stem from several factors

throughout the Western blotting workflow. A primary consideration is the potential for low or no

PR expression in your chosen cell line or tissue type. It is crucial to confirm PR expression

using a positive control, such as lysates from T47D or MCF-7 cell lines, which are known to

express high levels of PR.[1] Additionally, the specific antibody used may not be optimal for

Western blotting applications, as some antibodies raised against the C-terminus of PR have

been found to be unreliable.[2]

Other potential issues include:

Antibody Inactivity: Ensure the primary antibody has been stored correctly and is within its

expiration date. Its activity can be tested using a dot blot.[3]

Insufficient Antigen: The amount of protein loaded onto the gel may be too low, especially if

PR is not abundant in your samples. Consider increasing the amount of protein loaded or
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enriching for PR via immunoprecipitation.[3]

Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead

to a total loss of signal. This can be caused by issues such as air bubbles between the gel

and membrane or an inappropriate transfer time for the molecular weight of PR.[3]

Suboptimal Antibody Concentrations: The concentrations of both the primary and secondary

antibodies may need to be optimized.

Inactive Detection Reagent: Ensure that the ECL substrate has not expired and is active.

Q2: My progesterone receptor band is very faint. How can I increase the signal intensity?

To enhance a weak progesterone receptor (PR) signal, several optimization steps can be

taken. The abundance of the target protein is a key factor; if PR expression is low in your

sample, you may need to load more protein onto the gel. You can also enrich for PR through

methods like immunoprecipitation prior to running the Western blot.

Further steps to boost signal intensity include:

Antibody Incubation: Increasing the concentration of the primary antibody or extending the

incubation time (e.g., overnight at 4°C) can improve binding.

Blocking Buffer: The choice of blocking buffer can impact signal. While non-fat dry milk is

common, it can sometimes mask antigens. Trying a different blocking agent, such as bovine

serum albumin (BSA), may improve results.

Detection System: Using a more sensitive chemiluminescent substrate can significantly

amplify the signal. Additionally, increasing the exposure time when imaging the blot can

reveal fainter bands.

Washing Steps: While necessary, excessive washing of the membrane can strip away bound

antibodies. Reducing the number or duration of washes may help retain the signal.

Q3: Which progesterone receptor isoforms should I expect to see, and could this affect my

results?
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Humans express two main isoforms of the progesterone receptor (PR): the full-length PR-B

and the N-terminally truncated PR-A. PR-A lacks the first 164 amino acids of PR-B. The

expected molecular weights for these isoforms are approximately 116 kDa for PR-B and 94

kDa for PR-A. It is important to be aware of which isoforms your primary antibody is designed

to detect. Some antibodies are specific to one isoform, while others recognize both. The

expression levels of PR-A and PR-B can vary between different tissues and cell lines, which

can influence the bands you observe on your blot.

Q4: Are there specific cell lines I can use as a positive control for progesterone receptor

expression?

Yes, using a reliable positive control is essential for troubleshooting. The T47D and MCF-7

breast cancer cell lines are commonly used as positive controls as they are known to express

progesterone receptor. It is also possible to use cell lysates from cells that have been

transiently transfected to overexpress PR.

Troubleshooting Guide
Table 1: Troubleshooting Low or No Signal in
Progesterone Receptor Western Blotting
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Potential Cause Recommended Solution
Supporting

Evidence/Citations

Low/No PR Expression in

Sample

Confirm PR expression in your

cell line/tissue with qPCR or by

using a positive control cell line

(e.g., T47D, MCF-7).

Inactive Primary Antibody

Check antibody storage

conditions and expiration date.

Test antibody activity with a dot

blot.

Suboptimal Antibody

Concentration

Titrate the primary and

secondary antibody

concentrations to find the

optimal dilution.

Insufficient Protein Loaded

Increase the total protein

amount loaded per lane. For

low abundance, consider

immunoprecipitation to enrich

for PR.

Inefficient Protein Transfer

Ensure no air bubbles are

present between the gel and

membrane. Optimize transfer

time and voltage, especially for

the high molecular weight of

PR. Verify transfer with

Ponceau S staining.

Blocking Buffer Masking

Epitope

Try alternative blocking buffers

such as 5% BSA in TBST

instead of non-fat dry milk, as

milk can sometimes mask

antigens.

Inactive Detection Reagent
Use a fresh or unexpired

chemiluminescent substrate.
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Excessive Washing
Reduce the number or

duration of wash steps.

Experimental Protocols
Standard Western Blotting Protocol for Progesterone
Receptor

Sample Preparation:

Culture cells (e.g., T47D as a positive control) to 80-90% confluency.

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA assay).

SDS-PAGE:

Load 20-40 µg of total protein per lane of a polyacrylamide gel. The percentage of the gel

should be appropriate for the size of the PR isoforms (around 8-10%).

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

A wet transfer system is often recommended for larger proteins like PR.

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein

and confirm transfer efficiency.

Blocking:
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Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking

buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent may

need to be optimized.

Antibody Incubation:

Incubate the membrane with the primary antibody against the progesterone receptor at

the recommended dilution. This incubation is often performed overnight at 4°C with gentle

agitation.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again three times for 5-10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the signal using an imaging system or X-ray film. Adjust exposure times as

needed to obtain a clear signal.
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Caption: Western Blotting workflow with key stages highlighted where low signal for

progesterone receptor can originate.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low or No PR Signal

Is the positive control
(e.g., T47D lysate) visible?

Systemic Issue:
- Check Transfer (Ponceau S)

- Verify Antibody Activity (Dot Blot)
- Check Secondary Ab & ECL Reagents

No

Problem is Sample-Specific

Yes

Low PR Expression in Sample?

Increase Protein Load or
Perform Immunoprecipitation

Yes

Optimize Lysis Buffer
(add protease/phosphatase inhibitors)

No

Click to download full resolution via product page

Caption: A logical troubleshooting flowchart for diagnosing the cause of low progesterone
receptor Western blot signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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